N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide
CAS No.: 727689-61-4
Cat. No.: VC7223193
Molecular Formula: C19H16N2O3S2
Molecular Weight: 384.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727689-61-4 |
|---|---|
| Molecular Formula | C19H16N2O3S2 |
| Molecular Weight | 384.47 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H16N2O3S2/c22-18(20-9-13-6-7-16-17(8-13)24-12-23-16)11-26-19-21-15(10-25-19)14-4-2-1-3-5-14/h1-8,10H,9,11-12H2,(H,20,22) |
| Standard InChI Key | DDYWKHSMWXVKDB-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=CS3)C4=CC=CC=C4 |
Introduction
N-(benzo[d] dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide is a synthetic organic compound characterized by its unique structural framework combining a benzodioxole moiety, a thiazole ring, and an acetamide functional group. Compounds with such structural motifs are often investigated for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities.
Synthesis
The synthesis of N-(benzo[d] dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide typically involves:
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Thiazole Formation: The thiazole ring is synthesized through cyclization reactions involving thiourea and α-haloketones.
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Thioether Linkage: A nucleophilic substitution reaction between the thiazole derivative and a halogenated acetamide forms the thioether bond.
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Benzodioxole Integration: The benzodioxole moiety is introduced via alkylation reactions using benzodioxole derivatives.
Biological Activities
Compounds with similar structural features have been extensively studied for their pharmacological relevance:
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Antimicrobial Activity:
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Thiazole derivatives are known to inhibit bacterial and fungal growth by targeting microbial enzymes or disrupting cell membranes.
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The benzodioxole moiety enhances lipophilicity, aiding in cell permeability.
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Anticancer Potential:
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Thiazoles are reported to exhibit cytotoxic effects against various cancer cell lines by interfering with DNA replication or inducing apoptosis.
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Molecular docking studies suggest strong binding affinity to cancer-related proteins.
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Anti-inflammatory Properties:
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Sulfur-containing compounds like this one are hypothesized to inhibit inflammatory mediators such as 5-lipoxygenase (5-LOX).
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Analytical Characterization
To confirm the structure and purity of the compound, the following techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Identifies chemical shifts corresponding to aromatic and aliphatic protons. |
| Infrared Spectroscopy (IR) | Detects functional groups (e.g., amide C=O stretch, aromatic C-H stretch). |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. |
| Elemental Analysis | Verifies the composition of carbon, hydrogen, nitrogen, sulfur, and oxygen. |
Research Findings
Studies on related compounds support the potential applications of this molecule:
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Antimicrobial assays reveal significant activity against both Gram-positive and Gram-negative bacteria.
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Anticancer evaluations demonstrate cytotoxic effects on breast adenocarcinoma (MCF7) cells .
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Molecular docking studies indicate strong binding affinities to enzymatic targets involved in inflammation .
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